4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-ethyl-5-fluoropyrimidine
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Overview
Description
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-ethyl-5-fluoropyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, an azetidine ring, and a pyrimidine ring. The presence of these rings makes the compound highly versatile and useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-ethyl-5-fluoropyrimidine typically involves multi-step reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound. This is followed by the introduction of the chloro substituent through a halogenation reaction. The azetidine ring is then formed through a cyclization reaction involving an appropriate amine and a halogenated precursor. Finally, the pyrimidine ring is synthesized through a condensation reaction involving a suitable aldehyde and an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-ethyl-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-ethyl-5-fluoropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-amine
- 1,5-dimethyl-1H-pyrazole-3-amine
- N,1,3-trimethyl-1H-pyrazole-5-amine
Uniqueness
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-ethyl-5-fluoropyrimidine is unique due to the combination of its functional groups and the presence of multiple heterocyclic rings. This structural complexity provides the compound with a wide range of chemical reactivity and biological activity, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C13H15ClFN5 |
---|---|
Molecular Weight |
295.74 g/mol |
IUPAC Name |
4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-6-ethyl-5-fluoropyrimidine |
InChI |
InChI=1S/C13H15ClFN5/c1-2-11-12(15)13(17-8-16-11)19-4-9(5-19)6-20-7-10(14)3-18-20/h3,7-9H,2,4-6H2,1H3 |
InChI Key |
ZROQBGJKPUYXGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC(C2)CN3C=C(C=N3)Cl)F |
Origin of Product |
United States |
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